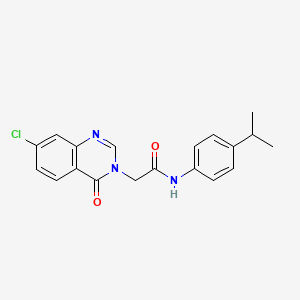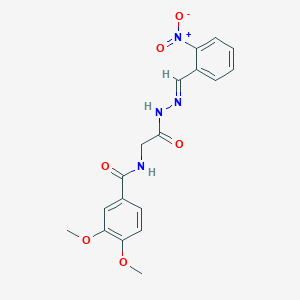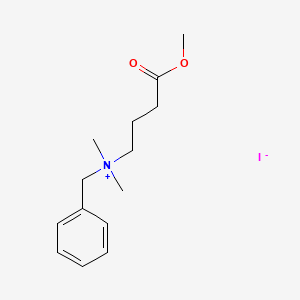
N-Benzyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium iodide is a chemical compound with the molecular formula C14H22INO2 and a molecular weight of 363.241 g/mol . This compound is known for its unique structure, which includes a benzyl group, a methoxy group, and a quaternary ammonium ion. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium iodide typically involves the reaction of N,N-dimethyl-4-oxo-1-butanaminium iodide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl compounds .
Scientific Research Applications
N-Benzyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Benzyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium iodide involves its interaction with specific molecular targets and pathways. The compound’s quaternary ammonium ion can interact with biological membranes, potentially disrupting their function. Additionally, the benzyl and methoxy groups may contribute to its overall biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Benzyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium iodide include:
- N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide
- N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide
- N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
764659-97-4 |
|---|---|
Molecular Formula |
C14H22INO2 |
Molecular Weight |
363.23 g/mol |
IUPAC Name |
benzyl-(4-methoxy-4-oxobutyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C14H22NO2.HI/c1-15(2,11-7-10-14(16)17-3)12-13-8-5-4-6-9-13;/h4-6,8-9H,7,10-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YWRDDDSADQSCAV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCC(=O)OC)CC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


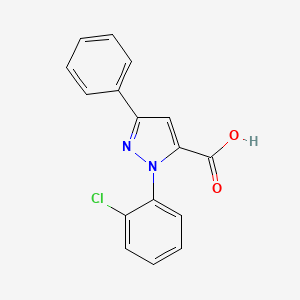
![3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12014490.png)
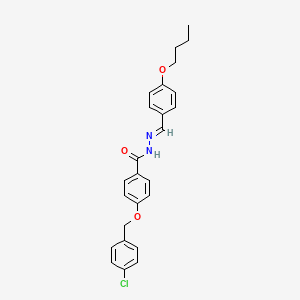
![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014497.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
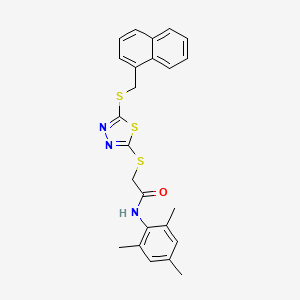
![6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12014546.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12014547.png)

